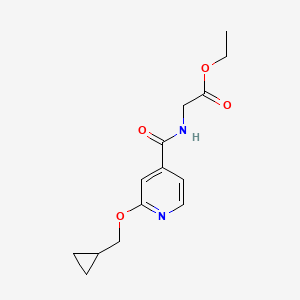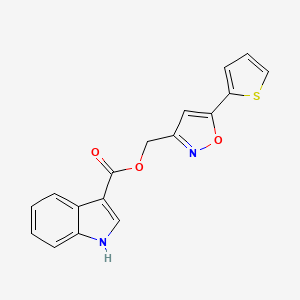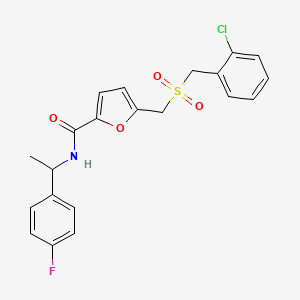![molecular formula C20H15N3OS B2909594 N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 478258-51-4](/img/structure/B2909594.png)
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a naphthyl group attached to the thiazole ring, which is further connected to a phenylurea moiety. The unique structure of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves the reaction of 2-naphthylamine with thiourea in the presence of a suitable catalyst to form the thiazole ring. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the thiazole ring and subsequent urea linkage.
Industrial Production Methods
In an industrial setting, the production of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Catalysts such as palladium on carbon, solvents like dichloromethane or toluene, and specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Aplicaciones Científicas De Investigación
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea can be compared with other thiazole derivatives and naphthyl-containing compounds. Similar compounds include:
Tolnaftate: An antifungal agent with a similar naphthyl-thiazole structure.
Terbinafine: Another antifungal compound with a naphthyl group, but differing in its overall structure and mechanism of action.
Naftifine: A naphthyl-containing antifungal agent with a different chemical structure.
The uniqueness of N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N’-phenylurea lies in its specific combination of the naphthyl, thiazole, and phenylurea moieties, which imparts it with distinct chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
1-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(21-17-8-2-1-3-9-17)23-20-22-18(13-25-20)16-11-10-14-6-4-5-7-15(14)12-16/h1-13H,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWOJJPAZIPZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2909511.png)
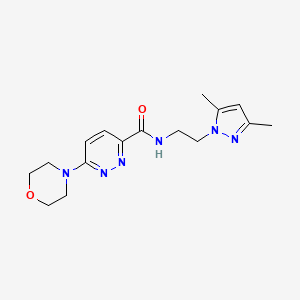
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2909517.png)
![(7-methoxybenzofuran-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2909518.png)
![tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2909522.png)
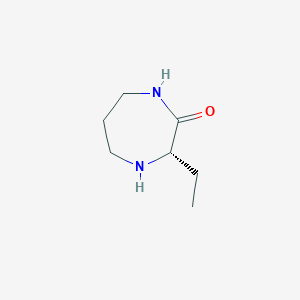
![2-Chloro-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)acetamide](/img/structure/B2909524.png)
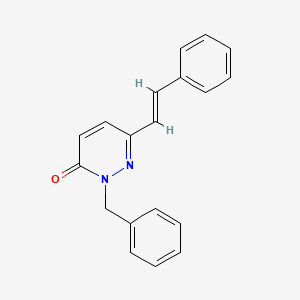
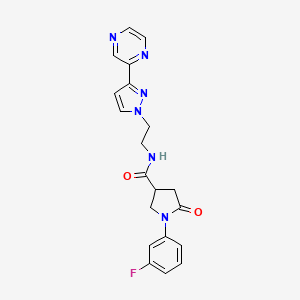
![2-Cyclopropyl-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-6-(methylsulfanyl)pyrimidine](/img/structure/B2909530.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2909531.png)
